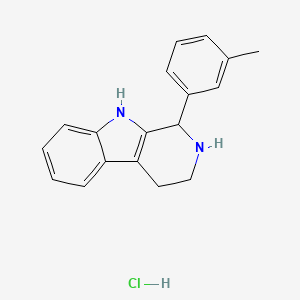

![molecular formula C9H7ClN2O2S B1605646 5-[(4-Chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol CAS No. 62382-85-8](/img/structure/B1605646.png)

5-[(4-Chlorophénoxy)méthyl]-1,3,4-oxadiazole-2-thiol

Vue d'ensemble

Description

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is a heterocyclic compound that has garnered attention due to its potential applications in medicinal chemistry. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and biological activity. The compound has been studied for its anti-acetylcholinesterase activity, making it a candidate for treating neurodegenerative disorders .

Applications De Recherche Scientifique

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been explored for various scientific research applications:

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Biology: Studied for its enzyme inhibitory activities, particularly against acetylcholinesterase.

Medicine: Potential candidate for treating neurodegenerative diseases due to its anti-acetylcholinesterase activity.

Mécanisme D'action

Target of Action

The primary target of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is acetylcholinesterase , an enzyme that plays a crucial role in neurotransmission . The compound exhibits remarkable dose-dependent anti-acetylcholinesterase activity .

Mode of Action

The compound interacts with acetylcholinesterase, inhibiting its activity . This inhibition results in an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, leading to prolonged cholinergic effects.

Biochemical Pathways

The compound affects the cholinergic pathway by inhibiting acetylcholinesterase. This inhibition disrupts the normal breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The increased acetylcholine levels can enhance neurotransmission, which may have potential therapeutic effects in conditions like neurodegenerative disorders .

Pharmacokinetics

The oral bioavailability predictors of the compound, such as lipophilicity (logP), ionization constant (pKa), solubility (logS), and permeability (logD), were predicted using computational tools . The compound exhibits good absorption from the oral route and remains stable at ambient temperature and physiological pH . The computed aqueous solubility was lower than that found experimentally .

Result of Action

The inhibition of acetylcholinesterase by the compound leads to an increase in acetylcholine levels. This can enhance cholinergic neurotransmission, potentially improving cognitive function and other neurological processes. Therefore, the compound may be a potential drug candidate for treating neurodegenerative disorders .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH and temperature . The compound migrates to a hydrophilic compartment on increasing pH . It remains stable under various photolytic and pH stress conditions but exhibits degradation under oxidative and thermal stress .

Analyse Biochimique

Biochemical Properties

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been shown to interact with acetylcholinesterase, an enzyme crucial for nerve function . The compound’s anti-acetylcholinesterase activity suggests that it may inhibit this enzyme, thereby affecting the breakdown of acetylcholine, a neurotransmitter, in the body .

Molecular Mechanism

Its interaction with acetylcholinesterase suggests that it may bind to this enzyme, inhibiting its activity and leading to changes in acetylcholine levels . This could result in alterations in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol has been found to remain stable under various photolytic and pH stress conditions . It exhibited degradation under oxidative and thermal stress

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of 4-chlorophenol with chloroacetic acid to form 4-chlorophenoxyacetic acid. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride to yield the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfides.

Reduction: Reduced oxadiazole derivatives.

Substitution: Substituted oxadiazole compounds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol

- 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-amine

Uniqueness

5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol is unique due to its specific structural features, such as the presence of both an oxadiazole ring and a thiol group. These features contribute to its stability and biological activity, making it a promising candidate for drug development .

Propriétés

IUPAC Name |

5-[(4-chlorophenoxy)methyl]-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S/c10-6-1-3-7(4-2-6)13-5-8-11-12-9(15)14-8/h1-4H,5H2,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDDOYYKNFNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=NNC(=S)O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350525 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62382-85-8 | |

| Record name | 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential mechanisms of action for the antioxidant activity of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?

A1: Research suggests that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol exhibits antioxidant activity through two primary mechanisms: [, ]

- Radical Scavenging: The compound directly neutralizes harmful free radicals like hydrogen peroxide, superoxide, and nitric oxide. This scavenging ability is likely attributed to the presence of the -SH group within its structure. []

- Endogenous Defense System Induction: The compound shows promising binding affinity to key antioxidant enzymes like glutathione reductase, potentially boosting the body's natural defense mechanisms against oxidative stress. []

Q2: What structural features of 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol contribute to its biological activity?

A2: The presence of the -SH (thiol) group is crucial for its antioxidant activity. Additionally, the oxadiazole ring and the chlorophenoxymethyl substituent likely contribute to its binding affinity to specific biological targets, as highlighted by molecular docking studies. [, ] Further research on structure-activity relationships is needed to fully elucidate the role of each structural component.

Q3: Has 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol shown any promising activity against diseases?

A4: Preliminary research indicates that 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol displays promising in vitro and in vivo activity against hyperglycemia. It exhibits inhibitory effects on enzymes relevant to glucose metabolism, promotes glucose uptake by yeast cells, and has demonstrated hepatoprotective effects in a rat model of drug-induced liver injury. [] Further research is necessary to explore its therapeutic potential in treating hyperglycemia and related complications.

Q4: What analytical methods have been employed to study 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol?

A4: Researchers have utilized various analytical techniques to investigate 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol. These include:

- Reverse-phase chromatography: Employed to determine the compound's purity and stability under different stress conditions. []

- Spectroscopic methods (IR, 1H-NMR, EI-MS): Utilized for structural characterization and confirmation of the compound's identity. []

- Molecular docking studies: Used to predict the binding affinities and interactions of the compound with various biological targets. [, ]

- In vitro and in vivo assays: Employed to evaluate the compound's biological activity and potential therapeutic effects. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)acetic acid](/img/structure/B1605574.png)